molecular formula C15H15N3OS B4779045 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol

Cat. No.: B4779045
M. Wt: 285.4 g/mol
InChI Key: ZMVMDSFJQIKJQO-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 4-methylphenyl group and the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and functionalization processes. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine or nitric acid for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield aldehydes or carboxylic acids, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the ethanolamine moiety differentiates it from other thienopyrimidine derivatives, potentially enhancing its bioactivity and making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(16-6-7-19)17-9-18-15/h2-5,8-9,19H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVMDSFJQIKJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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